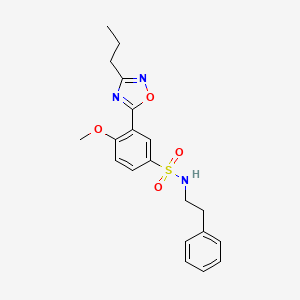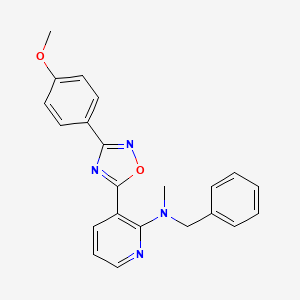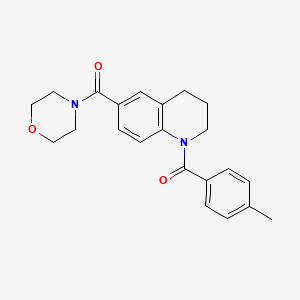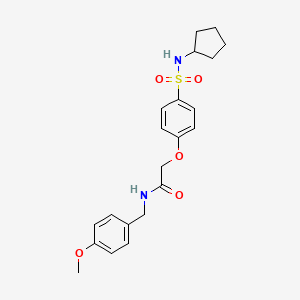
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as MPPOB, is a chemical compound that belongs to the family of sulfonamides. This compound is synthesized through a multistep process and is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, making it less favorable for cancer cell growth and survival. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to decrease the expression of certain genes involved in cancer cell growth and survival. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic properties in various scientific research fields. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. In addition, the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, making it difficult to optimize its therapeutic properties.
Zukünftige Richtungen
There are several future directions for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide research. One direction is to further investigate the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in cancer cells and other cell types. This will help to optimize its therapeutic properties and identify potential side effects. Another direction is to develop more efficient and cost-effective synthesis methods for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, making it more accessible for scientific research. Finally, future research could focus on the development of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide derivatives with improved therapeutic properties and reduced side effects.
Synthesemethoden
The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the sulfonation of the final product. The starting materials for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide synthesis are 4-methoxybenzene-1-sulfonyl chloride and N-phenethyl-3-propyl-1,2,4-oxadiazol-5-amine. The oxadiazole ring is formed by reacting the amine with sodium hydride and then adding acetic anhydride. The final product is obtained by sulfonating the oxadiazole ring with chlorosulfonic acid. The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research fields. One of the main applications of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-phenylethyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-7-19-22-20(27-23-19)17-14-16(10-11-18(17)26-2)28(24,25)21-13-12-15-8-5-4-6-9-15/h4-6,8-11,14,21H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQFAMGZPBXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
